2-[(E)-2-Bromovinyl]thiophene
Description
Properties
Molecular Formula |
C6H5BrS |
|---|---|
Molecular Weight |
189.07 g/mol |
IUPAC Name |
2-[(E)-2-bromoethenyl]thiophene |
InChI |
InChI=1S/C6H5BrS/c7-4-3-6-2-1-5-8-6/h1-5H/b4-3+ |
InChI Key |
JTCAVIVEEWEEBX-ONEGZZNKSA-N |
Isomeric SMILES |
C1=CSC(=C1)/C=C/Br |
Canonical SMILES |
C1=CSC(=C1)C=CBr |
Origin of Product |
United States |
Preparation Methods
Synthesis via Bromination of Vinylthiophene
One common method to synthesize 2-[(E)-2-Bromovinyl]thiophene involves the bromination of 2-vinylthiophene. This reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) or bromine in a solvent like chloroform or dichloromethane.
- Reagents: 2-Vinylthiophene, NBS or Br2
- Solvent: CHCl3 or CH2Cl2
- Temperature: Room temperature or slightly elevated
- Yield: Moderate to high yields can be achieved depending on conditions
Synthesis via Wittig Reaction
Another approach involves using the Wittig reaction to form the vinyl group. This method starts with 2-thiophenecarbaldehyde, which reacts with a phosphorane generated from a bromoalkylphosphonium salt.
- Reagents: 2-Thiophenecarbaldehyde, bromoalkylphosphonium salt, base (e.g., n-BuLi)
- Solvent: THF or diethyl ether
- Temperature: Low temperature (e.g., -78°C) for phosphorane formation
- Yield: Generally good yields
Synthesis via Olefin Metathesis
Olefin metathesis can also be employed to synthesize this compound by reacting a bromovinylthiophene precursor with another alkene in the presence of a metathesis catalyst like Grubbs' catalyst.
- Reagents: Bromovinylthiophene precursor, alkene, Grubbs' catalyst
- Solvent: Toluene or similar
- Temperature: Elevated temperature (e.g., 65°C)
- Yield: Moderate yields
Analysis of Preparation Methods
Each method has its own set of advantages and challenges:
| Method | Advantages | Challenges |
|---|---|---|
| Bromination | Simple reagents, straightforward procedure | Selectivity issues, potential for over-bromination |
| Wittig Reaction | High stereoselectivity, good yields | Requires careful handling of phosphorane intermediates |
| Olefin Metathesis | Versatile, can form complex structures | Requires expensive catalysts, may have limited substrate scope |
Chemical Reactions Analysis
Types of Reactions: 2-[(E)-2-Bromovinyl]thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromovinyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The bromovinyl group can be reduced to a vinyl group using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Hydrogen peroxide (H2O2) in acetic acid or m-chloroperbenzoic acid (m-CPBA) in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).
Major Products:
Substitution: Formation of various substituted thiophenes depending on the nucleophile used.
Oxidation: Formation of thiophene sulfoxides and sulfones.
Reduction: Formation of vinylthiophene.
Scientific Research Applications
2-[(E)-2-Bromovinyl]thiophene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of organic semiconductors, conductive polymers, and materials for electronic devices.
Mechanism of Action
The mechanism of action of 2-[(E)-2-Bromovinyl]thiophene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromovinyl group can undergo metabolic transformations, resulting in the formation of reactive intermediates that can interact with biomolecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 2-[(E)-2-Bromovinyl]thiophene with structurally related brominated thiophene derivatives:
*Estimated based on analogous compounds.
Pharmacological and Biochemical Activity
- Antimicrobial Activity : Thiophene derivatives like N-(aryl)-2-thiophen-2-ylacetamide exhibit significant antimycobacterial activity, comparable to standard drugs like isoniazid . However, this compound’s bioactivity is less documented, suggesting its primary role as a synthetic intermediate rather than a therapeutic agent.
- Enzyme Inhibition : In BCATm inhibitor studies, 2- or 3-thiophene analogues (e.g., 8f, 8g) showed enzymatic potency similar to phenyl analogues, while pyrazole and thiazole derivatives were less active. This highlights the importance of substituent position and heteroaromatic ring choice .
Reactivity in Catalytic Processes
Thiophene derivatives exhibit varying reactivities in hydrodesulfurization (HDS). Simple thiophenes (e.g., thiophene, 2-bromothiophene) are more readily converted than benzothiophenes or dibenzothiophenes due to lower steric hindrance and electronic effects . The bromovinyl group in this compound likely enhances its reactivity in metal-catalyzed transformations compared to non-brominated analogs .
Stability and Functionalization
- Thermal Stability : Brominated thiophenes generally exhibit higher thermal stability than their chlorinated counterparts, making them suitable for high-temperature reactions .
Key Research Findings
Synthetic Versatility : Bromovinyl thiophenes serve as precursors for functionalized heterocycles. For example, 2-bromo-5-ethynylthiophene is used in click chemistry to generate triazole-linked polymers .
Catalytic Performance : In HDS, thiophene derivatives with electron-withdrawing groups (e.g., bromine) exhibit slower conversion rates due to reduced electron density at the sulfur atom .
Biological Activity
2-[(E)-2-Bromovinyl]thiophene is an organic compound belonging to the thiophene family, notable for its potential biological activities. This article delves into its biological properties, including antimicrobial and anticancer activities, synthesis methods, and relevant research findings.
- Molecular Formula : CHBrS
- Molecular Weight : 189.07 g/mol
- IUPAC Name : 2-[(E)-2-bromoethenyl]thiophene
- Canonical SMILES : C1=CSC(=C1)C=CBr
Synthesis Methods
The synthesis of this compound typically involves the bromination of vinylthiophene using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is performed in an inert solvent such as dichloromethane at room temperature. This method yields the desired bromovinyl derivative efficiently.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth and proliferation. The compound's mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways critical to bacterial survival.
Anticancer Activity
Studies have highlighted the anticancer potential of this compound, particularly against human cancer cell lines. In vitro assays demonstrated that this compound can induce apoptosis in cancer cells, potentially through the activation of specific signaling pathways involved in programmed cell death. The presence of the bromovinyl group may enhance its reactivity towards cellular targets, making it a candidate for further drug development.
The biological activity of this compound is attributed to its ability to interact with cellular targets such as enzymes and receptors. The bromovinyl group can undergo metabolic transformations, generating reactive intermediates that interact with biomolecules, leading to modulation of biochemical pathways. This property is particularly relevant in its antimicrobial and anticancer activities.
Case Studies
- Antimicrobial Efficacy : A study examined the effectiveness of this compound against Escherichia coli and Staphylococcus aureus, revealing a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, indicating potent antimicrobial properties.
- Anticancer Research : In a recent study involving human hepatoma cells, this compound showed a dose-dependent decrease in cell viability with an IC value of approximately 15 µM after 48 hours of treatment. The mechanism was linked to increased reactive oxygen species (ROS) production leading to oxidative stress-induced apoptosis.
Comparative Analysis with Similar Compounds
| Compound | Antimicrobial Activity | Anticancer Activity | Unique Features |
|---|---|---|---|
| This compound | High | Moderate | Bromovinyl group enhances reactivity |
| 2-Vinylthiophene | Moderate | Low | Lacks bromine; less reactive |
| 3-Bromo-2-vinylthiophene | High | Moderate | Additional bromine alters reactivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
